molecular formula C17H28ClN3O4S B1667120 Amisulpride hydrochloride CAS No. 81342-13-4

Amisulpride hydrochloride

Cat. No.: B1667120
CAS No.: 81342-13-4
M. Wt: 405.9 g/mol
InChI Key: XFOYXFDTUMXXFP-UHFFFAOYSA-N
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Description

DAN 2163 hydrochloride: , also known as Amisulpride hydrochloride, is a dopamine D2/D3 receptor antagonist. It is primarily used in the treatment of schizophrenia and other psychotic disorders. The compound has a high affinity for dopamine receptors, making it effective in modulating dopaminergic activity in the brain .

Mechanism of Action

Amisulpride is a highly selective dopamine D2/D3 receptor antagonist. It predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents . It blocks dopamine-2 and dopamine-3 receptors in the chemoreceptor trigger zone of the CNS which decreases stimulation of the vomiting center .

Safety and Hazards

Amisulpride can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . It is harmful if swallowed . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Amisulpride is currently used in the treatment of acute and chronic schizophrenia, and in the prevention and treatment of postoperative nausea and vomiting in adults . Future research directions could include further investigation into its antidepressant properties in both schizophrenia and mood disorders , and its potential use in other conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DAN 2163 hydrochloride involves several steps, starting from the basic benzamide structure. The key steps include:

Industrial Production Methods: Industrial production of DAN 2163 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Sulfoxides and sulfones: from oxidation.

    Alcohol derivatives: from reduction.

    Halogenated derivatives: from substitution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : DAN 2163 hydrochloride is unique in its selective antagonism of dopamine D2 and D3 receptors with minimal activity at other receptor sites. This selective profile contributes to its efficacy and lower incidence of side effects compared to other antipsychotics .

Properties

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOYXFDTUMXXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81342-13-4
Record name Amisulpride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081342134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMISULPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6N8QV7QO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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